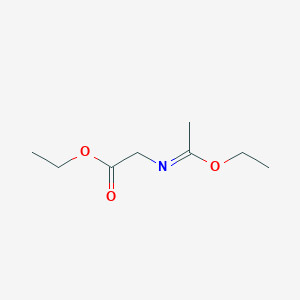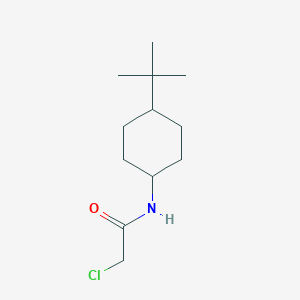
4-Bromobutan-1-amine
Vue d'ensemble
Description
4-Bromobutan-1-amine is an intermediate used to prepare primary aminoalkanethiosulfuric acids as potential antiradiation agents . It has a molecular formula of CHBrN .
Synthesis Analysis
The synthesis of 4-Bromobutan-1-amine involves various chemical reactions. It has been used as a probe to assess the sensitivity of cancer cells to cisplatin .Molecular Structure Analysis
The molecular structure of 4-Bromobutan-1-amine is represented by the chemical formula C4H11Br2N . The exact mass is 230.9258 and the molecular weight is 232.95 .Chemical Reactions Analysis
4-Bromobutan-1-amine is involved in the synthesis of a simple pH fluorescent probe based on dansyl derivative (Bu-Dns) via one-step reaction between dansyl chloride and 4-bromobutan-1-amine hydrobromide .Physical And Chemical Properties Analysis
4-Bromobutan-1-amine has a density of 1.364g/cm3 . It has a boiling point of 175.8°C at 760mmHg and a refractive index of 1.483 .Applications De Recherche Scientifique
Synthesis of pH-Sensitive Fluorescent Probes
4-Bromobutan-1-amine: is utilized in the synthesis of pH-sensitive fluorescent probes. A study detailed the creation of a dansyl-based probe, synthesized via a one-step reaction with dansyl chloride, which exhibited sensitivity to pH changes in an acidic medium . This probe, due to the protonation of the dimethylamine group, can detect pH variations within two units (approximately pH 4 to 2), making it valuable for intracellular pH measurements in biological research.
Cancer Research
In cancer research, 4-Bromobutan-1-amine derivatives have been used as probes to assess the sensitivity of cancer cells to chemotherapy agents like cisplatin. Studies suggest that cells with higher levels of tubulin acetylation, which can be detected using these probes, show increased sensitivity to treatment. This application is crucial for developing personalized cancer therapies.
Safety And Hazards
4-Bromobutan-1-amine is considered hazardous. It is highly flammable and causes skin irritation. It may cause respiratory irritation and is suspected of causing cancer. It may damage fertility or the unborn child. It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
4-bromobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBYZAIKPPGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329113 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutan-1-amine | |
CAS RN |
33977-38-7 | |
| Record name | 4-bromobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



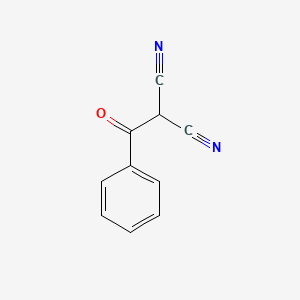
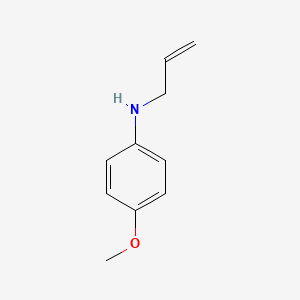

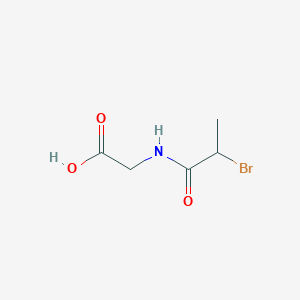
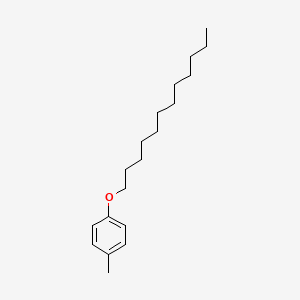
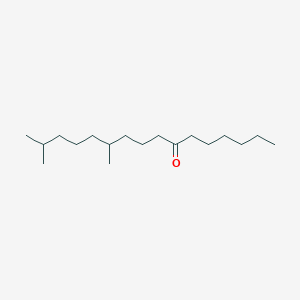
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)
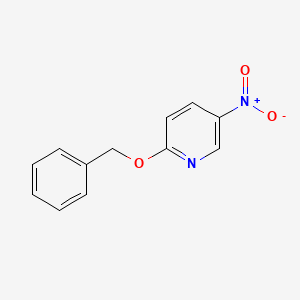
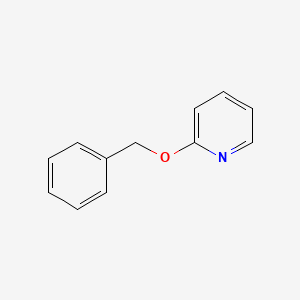
![4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)](/img/structure/B1267811.png)
